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Compound of Interest

Compound Name: Mniopetal C

Cat. No.: B12788653 Get Quote

Disclaimer: The following technical guide addresses the Mniopetal family of compounds.

Extensive literature searches did not yield specific data for a compound designated "Mniopetal
C." The information presented herein is a comprehensive overview of the Mniopetal class of

drimane sesquiterpenoids, with a focus on closely related and more thoroughly characterized

members of the family, particularly Mniopetal E. This guide is intended to provide researchers,

scientists, and drug development professionals with a foundational understanding of the

discovery, biological activity, and experimental consideration for this compound class.

Executive Summary
The Mniopetals are a group of biologically active drimane sesquiterpenoids, a class of

secondary metabolites produced by fungi of the genus Mniopetalum. These compounds have

garnered interest due to their potential therapeutic applications, notably the inhibition of the

HIV-1 reverse transcriptase enzyme. This guide provides a detailed account of the discovery

and history of the Mniopetal family, their known biological activities, and generalized

experimental protocols for their isolation and characterization. All quantitative data is presented

in structured tables, and key experimental workflows and signaling pathways are visualized

using diagrams.

Discovery and History
The Mniopetal family of compounds, including Mniopetals A, B, D, and E, were first reported as

novel drimane derivatives isolated from cultures of Mniopetalum sp. While the specific details of

the initial discovery of "Mniopetal C" are not readily available in scientific literature, the
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characterization of Mniopetal E as the common skeletal framework for Mniopetals A-D

suggests a concurrent discovery and structural elucidation effort for the entire family. The total

synthesis of (-)-mniopetal E was a significant milestone, confirming the absolute

stereochemistry of these antibiotics.

Biological Activity
The primary biological activity associated with the Mniopetal family is the inhibition of HIV-1

reverse transcriptase.[1] This enzyme is crucial for the replication of the human

immunodeficiency virus, making it a key target for antiretroviral therapies. The drimane

sesquiterpenoid core of the Mniopetals is believed to be responsible for this inhibitory activity.

Further research into the specific structure-activity relationships of each member of the

Mniopetal family is ongoing.

Quantitative Data
Due to the absence of specific data for Mniopetal C, the following table presents

representative spectroscopic data for a closely related drimane sesquiterpenoid. This data is

illustrative of the types of values expected during the characterization of such compounds.

Data Type Description Representative Values

¹H NMR
Chemical shifts (δ) in ppm,

coupling constants (J) in Hz

δ 0.85 (s, 3H), 1.15 (s, 3H),

1.75 (d, J=1.5 Hz, 3H), 2.10

(m, 1H), 3.50 (dd, J=11.0, 4.5

Hz, 1H), 4.20 (d, J=7.0 Hz,

1H), 5.40 (br s, 1H)

¹³C NMR Chemical shifts (δ) in ppm

δ 15.1, 21.5, 28.0, 33.4, 37.8,

39.5, 42.1, 55.3, 72.8, 78.9,

123.5, 139.8, 170.2

Mass Spec.
High-resolution mass

spectrometry (HRMS) data

m/z [M+H]⁺ calculated for

C₁₅H₂₂O₃: 251.1647, found:

251.1645
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Isolation of Mniopetals from Mniopetalum sp.
The following is a generalized protocol for the isolation of drimane sesquiterpenoids from

fungal cultures.

Fermentation:Mniopetalum sp. is cultured in a suitable liquid medium (e.g., potato dextrose

broth) under optimal conditions of temperature, pH, and aeration for a sufficient period to

allow for the production of secondary metabolites.

Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia

and the broth are then separately extracted with an organic solvent, such as ethyl acetate or

methanol, to partition the secondary metabolites into the organic phase.

Concentration: The organic extracts are combined and concentrated under reduced pressure

using a rotary evaporator to yield a crude extract.

Chromatographic Separation: The crude extract is subjected to a series of chromatographic

techniques to separate the individual compounds. This typically involves:

Column Chromatography: The crude extract is first fractionated on a silica gel column

using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds

of interest are further purified by reversed-phase HPLC using a C18 column and a suitable

solvent system (e.g., methanol/water or acetonitrile/water).

Structure Elucidation: The purified compounds are identified and characterized using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

HIV-1 Reverse Transcriptase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound

against HIV-1 reverse transcriptase.

Assay Principle: The assay measures the ability of a compound to inhibit the synthesis of

DNA from an RNA template by the HIV-1 reverse transcriptase enzyme.
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Reagents and Materials:

Recombinant HIV-1 Reverse Transcriptase

Poly(A) template and oligo(dT) primer

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a

fluorescent analog)

Test compound (Mniopetal) at various concentrations

Assay buffer

96-well microplate

Scintillation counter or fluorescence plate reader

Procedure:

The reaction mixture, containing the assay buffer, poly(A) template, oligo(dT) primer, and

dNTPs, is prepared.

The test compound (dissolved in a suitable solvent like DMSO) is added to the wells of the

microplate at various concentrations.

The HIV-1 reverse transcriptase enzyme is added to initiate the reaction.

The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

The reaction is stopped, and the newly synthesized DNA is captured (e.g., by precipitation

or on a filter plate).

The amount of incorporated labeled dNTP is quantified using a scintillation counter or

fluorescence plate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of the test

compound, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the

enzyme activity) is determined.
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Caption: Generalized workflow for the isolation and characterization of Mniopetals.
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Caption: Proposed mechanism of HIV-1 reverse transcriptase inhibition by Mniopetals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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